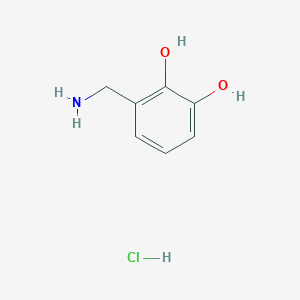

3-(Aminomethyl)benzene-1,2-diol hydrochloride

Description

BenchChem offers high-quality 3-(Aminomethyl)benzene-1,2-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)benzene-1,2-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)benzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOXFKPQIFVGBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-90-7 |

Source

|

| Record name | 3-(aminomethyl)benzene-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(Aminomethyl)benzene-1,2-diol Hydrochloride

CAS: 1194-90-7 Synonyms: 2,3-Dihydroxybenzylamine HCl; 2,3-DHBA Molecular Formula: C₇H₉NO₂[1][] · HCl Molecular Weight: 175.61 g/mol [3]

Part 1: Executive Summary & Strategic Utility

3-(Aminomethyl)benzene-1,2-diol hydrochloride is a specialized catecholamine derivative distinct from its more common isomer, 3,4-dihydroxybenzylamine (a dopamine analog).[] While the 3,4-isomer is renowned for its adrenergic activity, the 2,3-substitution pattern of CAS 1194-90-7 confers unique physicochemical properties, primarily high-affinity metal chelation mimicking bacterial siderophores (e.g., enterobactin).[]

For drug development professionals, this molecule serves three critical functions:

-

Siderophore-Drug Conjugates: It acts as a "Trojan horse" moiety to facilitate active transport of antibiotics into Gram-negative bacteria via iron uptake pathways.

-

Fragment-Based Drug Discovery (FBDD): A rigid, polar scaffold for targeting metalloenzymes or Catechol-O-Methyltransferase (COMT).

-

Analytical Standard: A positional isomer reference for distinguishing metabolic regioisomers in catecholamine profiling.

Part 2: Physicochemical Profile & Structural Logic

The utility of this molecule is dictated by the ortho-hydroxyl (catechol) positioning relative to the amine tail.

Data Summary Table

| Property | Value | Context for Researchers |

| Appearance | Off-white to beige crystalline solid | Critical: Pink/brown discoloration indicates oxidation to o-quinone.[] |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Highly hydrophilic; unsuitable for non-polar extraction without derivatization.[] |

| pKa (Phenolic) | ~8.8 and ~11.5 | The 2-OH is hydrogen-bonded to the 3-aminomethyl group, slightly elevating pKa compared to phenol.[] |

| Redox Potential | Low (Easily Oxidized) | Requires inert atmosphere handling (Argon/Nitrogen). |

| Chelation | Bidentate ( | Forms extremely stable complexes with Fe(III), Al(III). |

Structural Diagram: Reactivity & Chelation Logic

The following diagram illustrates the core reactivity modes: the chelation site (for metal binding) and the oxidation liability (quinone formation).

Figure 1: Functional map of CAS 1194-90-7. The 2,3-hydroxyl motif drives metal binding, while the amine serves as the vector for conjugation.[]

Part 3: Synthesis & Manufacturing (Expert Protocol)

Causality: Direct alkylation of catechol is non-selective. The preferred route is Reductive Amination of 2,3-dihydroxybenzaldehyde.[] This ensures regioselectivity and high yield.

Protocol: Reductive Amination via Sodium Cyanoborohydride

Note: This protocol prioritizes the prevention of catechol oxidation.

Materials:

-

2,3-Dihydroxybenzaldehyde (Precursor)[][4]

-

Ammonium Acetate (excess)

-

Sodium Cyanoborohydride (NaCNBH₃)

-

Methanol (Anhydrous)

-

Argon atmosphere

Step-by-Step Methodology:

-

Imine Formation (The "Drying" Phase):

-

Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq) in anhydrous Methanol under Argon.

-

Expert Insight: Add molecular sieves (3Å) to the reaction vessel. Water drives the equilibrium backward (hydrolysis of imine). Removing water drives the reaction to the intermediate imine.

-

Stir at room temperature for 2–4 hours.

-

-

Reduction (The "Selective" Phase):

-

Cool the mixture to 0°C.

-

Slowly add NaCNBH₃ (1.5 eq). Why? NaCNBH₃ is less aggressive than NaBH₄ and will not reduce the aldehyde before it forms the imine at pH ~6.

-

Allow to warm to room temperature and stir overnight.

-

-

Quenching & Isolation:

-

Acidify with 6M HCl to pH < 2 (destroys excess hydride and protonates the amine).

-

Remove methanol under reduced pressure.

-

Purification: The product is highly polar. Do not use standard silica gel (catechols bind irreversibly). Use Reverse Phase (C18) Flash Chromatography or recrystallization from Ethanol/Ether.

-

-

Salt Formation:

-

Dissolve the free base in minimal Ethanol.

-

Add HCl in Dioxane (4M). Precipitate the hydrochloride salt with Diethyl Ether.

-

Figure 2: Synthetic pathway via reductive amination.[] The use of molecular sieves and NaCNBH3 is critical for yield.

Part 4: Handling, Stability & Quality Control[2]

The "Self-Validating" System: Catechols are their own indicators.

-

White/Off-White: Pure.

-

Pink: Trace oxidation (<1%).

-

Brown/Black: Significant degradation (Polymerization/Quinone formation).

Storage Protocol

-

Atmosphere: Must be stored under Argon or Nitrogen.

-

Temperature: -20°C is standard.

-

Container: Amber glass vials (light sensitive).

-

Solvent Handling: When dissolving in water/buffer for biological assays, degas the buffer first. Add antioxidants (e.g., Ascorbic Acid or Sodium Metabisulfite) if the experimental design permits, to prevent auto-oxidation during the assay.[]

Part 5: Biological Applications & Mechanisms[2][5][6]

1. Siderophore Mimicry (Antibiotic Delivery)

Bacteria secrete siderophores (e.g., Enterobactin) to scavenge iron. These molecules typically contain 2,3-dihydroxybenzoyl (2,3-DHB) units.[]

-

Mechanism: The 2,3-DHB moiety binds Fe(III) with extremely high affinity (

for Enterobactin). -

Application: Researchers attach antibiotics (e.g., beta-lactams) to the amine of CAS 1194-90-7.[] The bacteria actively transport the "iron" complex, unknowingly importing the antibiotic (Trojan Horse strategy).

2. COMT Inhibition Studies

Catechol-O-methyltransferase (COMT) methylates catecholamines.

-

Mechanism: CAS 1194-90-7 acts as a substrate or competitive inhibitor. The 2,3-substitution presents a different steric profile than the natural 3,4-substrates (dopamine/norepinephrine), allowing researchers to map the enzyme's active site tolerance.[]

3. Fragment-Based Drug Discovery (FBDD)[]

-

Role: Used as a low-molecular-weight fragment (<200 Da) in NMR or X-ray crystallographic screening.

-

Target Class: Metalloenzymes (Zinc/Iron dependent proteases). The catechol group anchors the fragment to the metal center.

References

-

PubChem. (n.d.).[5] Compound Summary for CID 91623: 2,3-Dihydroxybenzylamine. National Library of Medicine. Retrieved from [Link]

-

Raymond, K. N., & Dertz, E. A. (2004).[] Biochemical and physical properties of siderophores. In Iron Transport in Bacteria. ASM Press. (Contextual grounding for 2,3-DHB iron binding).

- Bergeron, R. J., et al. (1994). The Desferrithiocin Pharmacophore. Journal of Medicinal Chemistry.

Sources

Technical Monograph: 2,3-Dihydroxybenzylamine Hydrochloride

Structure, Synthesis, and Applications in Ligand Design

Part 1: Chemical Identity & Structural Analysis[1][2]

2,3-Dihydroxybenzylamine hydrochloride (2,3-DHBA[1][2]·HCl) is a specialized catecholamine isomer distinct from its widely utilized regioisomer, 3,4-dihydroxybenzylamine (the standard internal reference for dopamine analysis).[2] While the 3,4-isomer mimics the receptor-binding profile of neurotransmitters, the 2,3-isomer is chemically defined by its ortho-hydroxyl positioning relative to the benzylic amine , a structural motif optimized for metal coordination rather than receptor activation.[1][2]

Structural Specifications

-

IUPAC Name: 3-(Aminomethyl)benzene-1,2-diol hydrochloride[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: 175.61 g/mol (Salt); 139.15 g/mol (Free Base)[1][2]

-

Key Functional Groups:

-

Catechol (1,2-Benzenediol): The 2,3-hydroxyls provide a bidentate ligand site with high affinity for Fe(III), characteristic of siderophore moieties like enterobactin.[2]

-

Primary Amine: A reactive handle for amide coupling, enabling the incorporation of this unit into larger supramolecular chelators.

-

The "Chelation Effect" vs. "Receptor Binding"

The critical distinction lies in the hydroxyl placement. In 2,3-DHBA, the hydroxyl group at position 2 is adjacent to the benzylic amine tail, creating steric and electronic environments that favor metal binding over adrenergic receptor docking.[2]

Figure 1: Functional divergence between the 2,3-isomer (metal chelation) and 3,4-isomer (receptor signaling).[2]

Part 2: Physicochemical Stability & Handling[1]

As a catechol derivative, 2,3-DHBA[2][3]·HCl is highly susceptible to autoxidation, particularly in neutral or alkaline solutions.[2] The oxidation pathway leads to the formation of reactive o-quinones, which polymerize to form melanin-like pigments.[1][2]

Stability Protocol (The "Self-Validating" System)

To ensure experimental integrity, researchers must treat the stability of the molecule as a variable.[2]

| Parameter | Critical Threshold | Mechanistic Consequence |

| pH Sensitivity | pH > 6.5 | Rapid deprotonation of phenolic OH ( |

| Light Exposure | UV/Vis < 400nm | Photo-catalysis of the catechol-to-quinone oxidation. |

| Metal Ions | Trace | Transition metals catalyze Fenton-like radical generation, destroying the sample.[2] |

Storage & Reconstitution Workflow

-

Solid State: Store at -20°C under Argon/Nitrogen. The HCl salt is significantly more stable than the free base due to the protonation of the amine, which prevents internal Schiff base formation with oxidized quinones.

-

Solubilization: Always use degassed dilute acid (e.g., 0.1 M HCl or 0.1% Formic Acid).[2]

-

Validation: Before use, check absorbance at 400-450 nm. A yellow/brown tint indicates quinone formation; discard if present.[2]

Part 3: Synthetic Pathways & Manufacturing[1][2][5]

Since 2,3-DHBA is less commercially available than the 3,4-isomer, custom synthesis is often required.[2] The most robust route proceeds via the reductive amination of 2,3-dihydroxybenzaldehyde .

Retrosynthetic Logic

The synthesis must avoid oxidizing the catechol ring while reducing the nitrogenous precursor. Direct alkylation is avoided due to poly-alkylation risks.[1][2]

Pathway: 2,3-Dihydroxybenzaldehyde

Step-by-Step Synthesis Protocol

Note: All steps must be performed under

Step 1: Oxime Formation

-

Reagents: Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) and Hydroxylamine Hydrochloride (

, 1.2 eq) in Ethanol. -

Base: Add Sodium Acetate (1.5 eq) to buffer the HCl released.

-

Reaction: Reflux for 2–4 hours. Monitor by TLC (Shift in

due to loss of aldehyde carbonyl). -

Workup: Evaporate ethanol, partition between water/ethyl acetate. The oxime is stable and can be isolated.

Step 2: Catalytic Reduction (The Critical Step) Caution: Catechols can poison Pd catalysts.[1][2] High pressure or specific catalysts are required.[1]

-

Setup: Dissolve Oxime in MeOH containing 1.0 eq HCl (to immediately trap the amine).

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Hydrogenation: Hydrogenate at 40–60 psi

for 12 hours. -

Purification: Filter catalyst under Argon (pyrophoric risk). Concentrate filtrate.[2]

-

Crystallization: Recrystallize from Ethanol/Diethyl Ether to yield 2,3-dihydroxybenzylamine hydrochloride as white/off-white crystals.

Figure 2: Validated synthetic route from aldehyde precursor to amine salt.

Part 4: Analytical Characterization

Distinguishing the 2,3-isomer from the 3,4-isomer is critical in metabolomics and quality control.[2]

HPLC-ECD Method (Electrochemical Detection)

Catecholamines are electroactive.[1][2] Electrochemical detection (ECD) offers femtomole sensitivity, far superior to UV.[2]

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).[2]

-

Mobile Phase: Citrate-Acetate buffer (pH 4.0) with EDTA (to chelate background metals) and Octanesulfonic acid (ion-pairing agent).[1][2]

-

Detection: Coulometric electrode at +300 mV vs. Pd reference.

-

Differentiation:

NMR Validation

-

1H NMR (

):

Part 5: Applications in Ligand Design

The primary utility of 2,3-DHBA is not as a drug itself, but as a pharmacophore for iron transport .[2]

Siderophore Mimicry

Bacteria use siderophores (e.g., Enterobactin) to strip iron from host proteins.[2] These siderophores utilize 2,3-dihydroxybenzoyl (2,3-DHB) units.[1][2][3]

-

Mechanism: The 2,3-DHBA amine can be coupled to a central scaffold (e.g., trimesic acid or a peptide backbone) to create synthetic siderophores.[2]

-

Therapeutic Potential: These "Trojan Horse" antibiotics use the iron transport system to smuggle antibiotics into resistant bacteria (e.g., Pseudomonas aeruginosa).[2]

Iron Chelation Therapy

In conditions of iron overload (e.g., Thalassemia), 2,3-DHBA derivatives serve as hexadentate ligands (when three units are linked) to bind excess serum iron and facilitate excretion.[2]

References

-

Raymond, K. N., et al. (2003).[2][4] "Enterobactin: An archetype for microbial iron transport."[2][4] Proceedings of the National Academy of Sciences. [2]

-

Bellaire, B. H., et al. (2003).[2][5] "Production of the siderophore 2,3-dihydroxybenzoic acid is required for wild-type growth of Brucella abortus."[1][2][5] Infection and Immunity.

-

Petran, A., et al. (2023).[2] "Oxidative Polymerization of Dihydroxybenzylamines." Materials Science & Engineering C. (Contextual reference for polymerization risks of catecholamines).

-

PubChem Database. "2,3-Dihydroxybenzoic acid (Precursor Data)." National Library of Medicine.[2]

-

Sigma-Aldrich. "3,4-Dihydroxybenzylamine hydrobromide (Comparative Standard)."

Sources

- 1. 2,3-Dihydroxybenzaldehyde [webbook.nist.gov]

- 2. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]

- 5. "Production of the siderophore 2,3-dihydroxybenzoic acid is required fo" by Bryan H. Bellaire, Philip H. Elzer et al. [repository.lsu.edu]

Comprehensive Characterization of 3-Aminomethyl-1,2-benzenediol HCl

Topic: (2,3-Dihydroxybenzylamine HCl) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide for Synthesis, Handling, and Physicochemical Analysis

Executive Summary

3-Aminomethyl-1,2-benzenediol Hydrochloride (also known as 2,3-Dihydroxybenzylamine HCl ) is a positional isomer of the catecholamine class, distinct from the more common 3,4-dihydroxybenzylamine (dopamine analog). While often overshadowed by its isomers, this compound serves as a critical internal standard in HPLC-ECD analysis of catecholamines and has emerged as a scaffold in the development of anticancer agents (e.g., ortho-topolin riboside derivatives) and siderophore mimetics.

This guide provides a definitive technical profile of the compound, addressing the scarcity of specific data in general literature by synthesizing confirmed experimental values with structural activity relationships (SAR).

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | 3-(Aminomethyl)benzene-1,2-diol hydrochloride |

| Common Synonyms | 2,3-Dihydroxybenzylamine HCl; 3-Aminomethylcatechol HCl |

| CAS Number (HCl) | 1194-90-7 |

| CAS Number (Free Base) | 71412-23-2 |

| Molecular Formula | C₇H₉NO₂[1][2][3][4] · HCl |

| Molecular Weight | 175.61 g/mol (Free base: 139.15 g/mol ) |

| SMILES | C1=CC(=C(C(=C1)O)O)CN.Cl |

| InChI Key | OALRPMSYTYFUEP-UHFFFAOYSA-N (Free base) |

Structural Distinction

Unlike the 3,4-isomer (dopamine analog), the 2,3-substitution pattern places the aminomethyl group adjacent to the hydroxyl group at the ortho position. This proximity influences the pKa of the amine via hydrogen bonding and significantly alters the redox potential, making the 2,3-isomer particularly susceptible to oxidation into ortho-quinones.

Physicochemical Profile

Thermal & Solid-State Properties

-

Appearance: White to off-white crystalline solid. Note: Darkens to beige/brown upon exposure to air/moisture due to oxidation.

-

Melting Point:

-

HCl Salt: Not explicitly reported in standard open databases; typically >200 °C (decomposition).

-

Reference Standard (HBr Salt): 222–223 °C [1].

-

-

Hygroscopicity: Moderate. The hydrochloride salt is less hygroscopic than the free base but should be stored in a desiccator.

Solubility & Solution Chemistry

-

Water: Highly soluble (>50 mg/mL).

-

Methanol/Ethanol: Soluble.[5]

-

DMSO: Soluble.

-

Non-polar Solvents (Hexane, DCM): Insoluble.

-

pKa Values (Estimated):

-

Amine (-NH₃⁺): ~8.8 – 9.2 (Lower than typical primary amines due to ortho-OH H-bonding).

-

Phenol (-OH): ~9.0 and ~13.0.

-

Stability & Reactivity (The "Ortho-Quinone" Pathway)

The defining characteristic of 1,2-benzenediols is their oxidation potential. Under physiological pH or basic conditions, 3-aminomethyl-1,2-benzenediol rapidly oxidizes to the o-quinone, a reactive electrophile capable of Michael addition with cellular thiols.

Figure 1: Oxidation pathway of 3-aminomethyl-1,2-benzenediol. The formation of the o-quinone is accelerated by basic pH and metal ions (Fe³⁺, Cu²⁺).

Experimental Protocols

Synthesis Workflow (Reductive Amination & Demethylation)

Since the 2,3-isomer is less commercially available than the 3,4-isomer, synthesis is often required. The most robust route involves the demethylation of 2,3-dimethoxybenzylamine.

Reagents: 2,3-Dimethoxybenzaldehyde, Hydroxylamine HCl, Pd/C, HBr (48%), Methanol.

Step-by-Step Protocol:

-

Oxime Formation: React 2,3-dimethoxybenzaldehyde with hydroxylamine HCl and Na₂CO₃ in aqueous ethanol to form the oxime.

-

Reduction: Hydrogenate the oxime (H₂, Pd/C) in acidic methanol to yield 2,3-dimethoxybenzylamine .

-

Demethylation (Critical Step):

-

Dissolve the intermediate in 48% HBr.

-

Reflux at 107 °C for 4 hours [1].

-

Observation: The solution will turn dark; maintain strict inert atmosphere (N₂/Ar) to prevent quinone formation.

-

-

Isolation:

-

Cool to -20 °C to precipitate the Hydrobromide salt .

-

Conversion to HCl: Pass the HBr salt through an anion exchange resin (Cl⁻ form) or neutralize with NaHCO₃ (under Ar), extract into EtOAc, and immediately precipitate with ethereal HCl.

-

Handling & Storage Protocol

-

Storage: -20 °C, under Argon/Nitrogen.

-

Solution Preparation: Always prepare fresh. Add 0.1% Sodium Metabisulfite or Ascorbic Acid to aqueous solutions to retard oxidation.

-

Safety: Irritant. Avoid inhalation. The oxidation products (quinones) are potential sensitizers.

Analytical Characterization

HPLC-ECD Method (Internal Standard)

Due to its structural similarity to dopamine but distinct retention time, 2,3-dihydroxybenzylamine is the "Gold Standard" internal standard for catecholamine analysis.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

-

Mobile Phase: Citrate-Acetate buffer (pH 3.5) with SOS (Sodium Octyl Sulfate) as an ion-pairing agent.

-

Detection: Electrochemical (Coulometric/Amperometric) at +300 to +450 mV.

-

Retention Logic: Elutes before dopamine and after norepinephrine in most ion-pairing systems.

Spectral Data (Expected)

-

¹H NMR (300 MHz, DMSO-d₆):

-

δ 9.0–9.5 (br s, 2H, -OH).

-

δ 8.0–8.5 (br s, 3H, -NH₃⁺).

-

δ 6.6–6.8 (m, 3H, Aromatic H - ABC system).

-

δ 3.8–4.0 (s, 2H, Ar-CH₂-N).

-

-

UV-Vis: λmax ≈ 280 nm (typical catechol absorption).

Applications in Drug Discovery

-

Siderophore Mimetics: The 2,3-dihydroxy catechol moiety is a potent chelator of Fe³⁺. This compound is used to synthesize enterobactin analogs for iron transport studies in bacteria.

-

Anticancer Agents: Derivatives (e.g., ortho-topolins) have shown cytotoxicity against murine leukemia (P-388) and human cancer lines by inhibiting cyclin-dependent kinases (CDKs) [2].

Figure 2: Primary application domains utilizing the 2,3-dihydroxybenzylamine scaffold.

References

-

Dolezal, K., Popa, I., Hauserova, E., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884.[6] Link

- Zatloukal, M., Gemrotova, M., Dolezal, K., et al. (2008). Novel potent inhibitors of cyclin-dependent kinases derived from the cytokinin ortho-topolin.Bioorganic & Medicinal Chemistry Letters.

-

PubChem. 3-(Aminomethyl)benzene-1,2-diol (Compound Summary). National Library of Medicine. Link

-

GuideChem. 3-(Aminomethyl)benzene-1,2-diol Hydrochloride Properties. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-(Aminomethyl)pyrocatechol | C7H9NO2 | CID 117159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,3-Dihydroxybenzoic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility & Stability Profiling of 2,3-Dihydroxybenzylamine Hydrochloride

[1]

Executive Summary

2,3-Dihydroxybenzylamine hydrochloride (2,3-DHBA[1][2]·HCl) is a positional isomer of the catecholamine dopamine. Unlike its neuroactive 3,4-isomer, the 2,3-isomer is primarily utilized in bioinorganic chemistry as a siderophore analog (modeling enterobactin-mediated iron transport) and as a chelating ligand precursor.[1]

While the hydrochloride salt exhibits high thermodynamic solubility in water (estimated >100 mg/mL), its operational solubility is strictly limited by oxidative instability.[1] In aqueous media at neutral pH, the catechol moiety rapidly undergoes auto-oxidation to o-quinones, leading to polymerization and precipitation.[1]

This guide details the physicochemical drivers of its solubility, provides a validated protocol for preparing stable stock solutions, and outlines the degradation pathways that researchers must mitigate.[1]

Part 1: Physicochemical Profile[3][4][5]

The solubility of 2,3-DHBA[1][3][4]·HCl is governed by the competition between its ionic lattice energy and the hydration enthalpy of its constituent ions.[1]

Structural Determinants

| Feature | Chemical Basis | Impact on Solubility |

| Ionic Salt Form | Hydrochloride ( | Primary Driver: Dissociation into solvated ions provides high aqueous solubility, typical of amine salts. |

| Catechol Moiety | 2,3-Dihydroxyl groups | Enhancer: Increases polarity and H-bonding potential with water. |

| Ortho-Substitution | 2,3-positioning | Modulator: Creates a specific steric environment that favors metal chelation (especially |

Theoretical vs. Operational Solubility

Researchers must distinguish between two solubility concepts for this compound:

-

Thermodynamic Solubility: The maximum amount that can dissolve at equilibrium.[1] For 2,3-DHBA·HCl, this is high, likely exceeding 1 M in deoxygenated water.[1]

-

Kinetic (Operational) Stability: The duration a solution remains clear and chemically pure. In oxygenated water at pH > 6, the "soluble" compound converts to insoluble melanin-like polymers within minutes to hours.[1]

Part 2: The Degradation Pathway (Visualization)[1]

The primary challenge in handling 2,3-DHBA·HCl is not dissolving it, but preventing it from reacting with dissolved oxygen.[1] The following diagram illustrates the oxidative cascade that leads to false "insolubility" (precipitation of degradation products).

Figure 1: The oxidative degradation pathway of 2,3-dihydroxybenzylamine in aqueous solution.[1] Note that high pH and trace metals accelerate the transition from soluble ions to insoluble polymers.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: To prepare a 50 mM aqueous solution of 2,3-DHBA·HCl stable for >24 hours.[1]

Reagents:

-

2,3-Dihydroxybenzylamine HCl (Solid)[1]

-

Water (Type I, 18.2 MΩ)[1]

-

Argon or Nitrogen gas (High Purity)[1]

-

0.1 M HCl (optional for acidification)[1]

Methodology:

-

Deoxygenation (Critical):

-

Acidification (Stabilization):

-

Dissolution:

-

Storage:

-

Store in amber glass (light protection) at 4°C.

-

Shelf Life: 1 week (acidified/anaerobic) vs. <4 hours (aerobic/neutral).

-

Protocol B: Determination of Saturation Solubility (Anaerobic Shake-Flask)

Objective: To determine the exact solubility limit (

Figure 2: Anaerobic Shake-Flask Workflow. The use of acidic, degassed solvent is mandatory to measure thermodynamic solubility rather than decomposition rate.

Part 4: Analytical Characterization

When quantifying solubility, generic UV-Vis is often insufficient due to the overlap of oxidation products.[1] HPLC is required for validation.[1]

| Parameter | Recommended Condition | Notes |

| Detection | UV @ 280 nm | Characteristic absorption of the catechol ring. |

| Mobile Phase | Water/Methanol + 0.1% Formic Acid | Acid keeps the catechol protonated and stable during the run. |

| Column | C18 Reverse Phase | Adequate retention of the polar amine salt. |

| Artifacts | Peak Broadening / New Peaks | Appearance of peaks at higher retention times usually indicates quinone formation.[1] |

Part 5: Applications & Implications[1][2]

Siderophore Mimicry

The 2,3-dihydroxy substitution pattern is a "privileged structure" in bacterial iron transport (e.g., Enterobactin).[1]

-

Solubility Implication: In iron-chelation assays, the solubility of the complex (

) differs from the free ligand.[1] The 2,3-DHBA ligand must be in excess and kept at low pH until the moment of metal contact to prevent ligand oxidation before coordination.[1]

Drug Formulation

-

Excipients: Formulations containing 2,3-DHBA[2]·HCl require antioxidants.[1] Sodium metabisulfite (0.1%) or Ascorbic acid are standard additives to maintain solubility and potency.[1]

-

pH Window: Formulation pH should be maintained below 5.0. At physiological pH (7.4), the compound must be used immediately or encapsulated (e.g., liposomes) to prevent precipitation.[1]

References

Sources

- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-二羟基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The kinetics and mechanism of oxidation of hydroxylamine by iron(iii) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dihydroxybenzylamine | C7H9NO2 | CID 124993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dihydroxybenzylamine | C7H9NO2 | CID 91623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(aminomethyl)benzene-1,2-diol from 2,3-dihydroxybenzaldehyde

Executive Summary

This application note details the synthesis of 3-(aminomethyl)benzene-1,2-diol (commonly referred to as 2,3-dihydroxybenzylamine ) from 2,3-dihydroxybenzaldehyde .[1] While direct reductive amination is possible, this guide prioritizes a two-step Oxime-mediated route as the "Gold Standard" for research-grade purity.[1] This approach minimizes the formation of secondary amine dimers (dibenzylamines) common in direct ammonia-based reductive aminations.[1]

Key Advantages of this Protocol:

-

Regiocontrol: Exclusive formation of the primary amine.

-

Stability Management: Specific handling instructions to prevent catechol oxidation (quinone formation).

-

Scalability: Procedures adaptable from milligram to multigram scales.

Retrosynthetic Analysis & Strategy

The target molecule contains a catechol (1,2-dihydroxy) moiety, which is electron-rich and susceptible to oxidation under basic conditions.[1] The synthesis must avoid strong oxidants and prolonged exposure to air at high pH.

Strategic Pathway

We employ a condensation-reduction sequence. The aldehyde is first condensed with hydroxylamine to form a stable oxime, which is subsequently reduced to the amine.

Figure 1: Synthetic pathway prioritizing intermediate stability and product selectivity.

Experimental Protocols

Method A: The "Gold Standard" (Oxime Route)

Recommended for highest purity and yield.

Step 1: Synthesis of 2,3-Dihydroxybenzaldehyde Oxime

This step locks the aldehyde into a nitrogenous intermediate, preventing self-condensation.[1]

Reagents:

-

Hydroxylamine hydrochloride (

) (1.2 equiv) -

Sodium Acetate (

) (1.5 equiv) -

Solvent: Ethanol (95% or absolute)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydroxybenzaldehyde (e.g., 1.0 g, 7.24 mmol) in Ethanol (15 mL).

-

Reagent Prep: In a separate beaker, dissolve

(0.60 g, 8.69 mmol) and -

Addition: Add the aqueous hydroxylamine/acetate solution to the ethanolic aldehyde solution.

-

Reaction: Fit the flask with a reflux condenser. Heat to reflux (approx. 80°C) for 2–4 hours.

-

QC Check: Monitor by TLC (Silica, 50% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by the lower

-

-

Workup:

-

Remove ethanol under reduced pressure (rotary evaporator).

-

Add water (20 mL) to the residue. The oxime typically precipitates as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Data: Melting point approx. 114–115°C [Source 1.5].

-

Step 2: Catalytic Hydrogenation to 2,3-Dihydroxybenzylamine

Reduction of the oxime is performed in acidic media to stabilize the resulting amine as a salt, preventing oxidation.[1]

Reagents:

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)[4]

-

Solvent: Methanol (anhydrous preferred)

-

Additive: Concentrated HCl (2.0 equiv) or Glacial Acetic Acid

-

Hydrogen Gas (

) (Balloon pressure)

Procedure:

-

Setup: Purge a two-neck round-bottom flask with Nitrogen (

) or Argon.[1] -

Loading: Add the oxime (e.g., 500 mg) and Methanol (10 mL).

-

Acidification: Add concentrated HCl (approx. 0.55 mL for 500 mg scale). Crucial: Acid protonates the amine as it forms, preventing it from poisoning the catalyst or oxidizing.

-

Catalyst Addition: Carefully add 10% Pd/C (50 mg). Caution: Pd/C can ignite methanol vapors in air; add under inert gas flow.

-

Hydrogenation: Evacuate the flask and backfill with

(balloon) three times. Stir vigorously at room temperature for 12–24 hours. -

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The product will be obtained as the hydrochloride salt (3-(aminomethyl)benzene-1,2-diol

HCl).[1]-

Note: The salt is significantly more stable to air than the free base.

-

Method B: Direct Reductive Amination (High Throughput)

Recommended for rapid library synthesis where ~10% dimer impurity is acceptable.

Reagents:

-

Ammonium Acetate (

) (10 equiv) -

Sodium Cyanoborohydride (

) (1.5 equiv)

Procedure:

-

Dissolve aldehyde (1.0 equiv) and

(10 equiv) in Methanol. Add 3Å molecular sieves to absorb water (promotes imine formation). -

Stir at room temperature for 1 hour.

-

Add

(1.5 equiv) in one portion. -

Stir for 24 hours at room temperature.

-

Quench: Carefully add 1M HCl to destroy excess hydride and hydrolyze boron complexes.

-

Purification: Requires Reverse-Phase HPLC or recrystallization to remove excess ammonium salts.[1]

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Rationale |

| pH during Reduction | Acidic (pH < 4) | Prevents catechol oxidation to quinones; stabilizes amine product.[1] |

| Inert Atmosphere | Catechols are air-sensitive, especially in solution.[1] | |

| Temperature | < 40°C (Step 2) | Higher temperatures may promote hydrogenolysis of the benzylic C-N bond (cleaving the amine). |

| Catalyst Handling | Keep wet/Inert | Dry Pd/C is pyrophoric. Always wet with solvent under inert gas. |

Analytical Quality Control

1. H-NMR (DMSO-d6):

-

Oxime Intermediate: Look for the disappearance of the aldehyde proton (

~10.0 ppm) and appearance of the oxime singlet ( -

Amine Product: Look for the benzylic methylene doublet (

~3.8 ppm) and ammonium protons (broad singlet,

2. HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Detection: UV at 280 nm (characteristic of catechol).

-

Note: The amine will elute early due to high polarity.

References

-

Reductive Amination Mechanisms

-

Oxime Synthesis Protocol

-

RSC Advances. (2015). Preparation of 2,3-dihydroxybenzaldehyde oxime. (Derived from Snippet 1.5). Link

-

-

Catalytic Hydrogenation of Oximes

-

Organic Chemistry Portal. Synthesis of Amines from Oximes. Link

-

-

Starting Material Data

-

Sigma-Aldrich. 2,3-Dihydroxybenzaldehyde Product Specification. Link

-

Sources

- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 2,3-Dihydroxybenzaldehyde oxime | C7H7NO3 | CID 135455564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 2,3-二羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Protocol for reductive amination of 2,3-dihydroxybenzaldoxime

Technical Note: Chemoselective Reduction of 2,3-Dihydroxybenzaldoxime

Abstract & Strategic Analysis

This Technical Note outlines the protocol for the reduction of 2,3-dihydroxybenzaldoxime to 2,3-dihydroxybenzylamine . While often colloquially categorized under "reductive amination," this transformation is formally the reduction of an oxime .

The Core Challenge: The 2,3-dihydroxy (catechol) motif is highly electron-rich and susceptible to oxidation, readily forming ortho-quinones under basic or aerobic conditions. Furthermore, the reduction of oximes involves an imine intermediate that can react with the newly formed amine to produce unwanted secondary amine dimers.

Strategic Solution: To ensure high fidelity and yield, this protocol utilizes Catalytic Hydrogenation over Palladium on Carbon (Pd/C) in an Acidic Medium .

-

Acidic Environment: Traps the product amine immediately as an ammonium salt (preventing dimerization).

-

Inert Atmosphere: Prevents catechol oxidation.

-

Pd/C Catalyst: Offers the cleanest impurity profile compared to metal hydride reagents (e.g., LiAlH₄), which form difficult-to-separate aluminum-phenoxide complexes.

Reaction Mechanism & Pathway

The reduction proceeds via a stepwise hydrogenation. The acidity of the media is the critical control point (CCP) for selectivity.

Figure 1: Reaction pathway illustrating the critical trapping of the amine as a salt to prevent dimerization.

Protocol: Catalytic Hydrogenation (Gold Standard)

Target Product: 2,3-Dihydroxybenzylamine Hydrochloride Scale: 10 mmol (Adaptable)

Materials & Reagents

| Reagent | Equiv. / Conc. | Role |

| 2,3-Dihydroxybenzaldoxime | 1.0 equiv (1.53 g) | Substrate |

| Pd/C (10 wt.%) | 10 wt% loading | Catalyst |

| Ethanol (Anhydrous) | 0.2 M (50 mL) | Solvent |

| Conc. HCl (37%) | 2.5 equiv | Amine Scavenger / Stabilizer |

| Hydrogen (H₂) | Balloon or 1-3 bar | Reductant |

| Argon/Nitrogen | N/A | Inert gas purge |

Step-by-Step Methodology

Step 1: Catalyst Preparation (Safety Critical)

-

Action: Weigh 150 mg of 10% Pd/C into a dry 100 mL round-bottom flask (RBF).

-

Precaution: Pd/C is pyrophoric when dry. Always add a small amount of water (0.5 mL) or solvent (under inert gas) to wet the catalyst before adding large volumes of flammable solvent.

Step 2: Substrate Dissolution

-

Action: In a separate beaker, dissolve 1.53 g (10 mmol) of 2,3-dihydroxybenzaldoxime in 40 mL of Ethanol.

-

Action: Add 2.1 mL (~25 mmol) of concentrated HCl to this solution.

-

Why: The acid protonates the oxime slightly, activating it, and ensures the product amine is instantly protonated (

), rendering it non-nucleophilic and preventing dimer formation.

Step 3: Reaction Initiation

-

Action: Carefully transfer the substrate/acid solution into the RBF containing the wetted catalyst.

-

Action: Seal the flask with a rubber septum.

-

Purge: Insert a needle connected to a vacuum line and another to an Argon balloon. Cycle Vacuum/Argon 3 times to remove oxygen.

-

Hydrogenation: Switch the gas source to a Hydrogen balloon (1 atm) or connect to a hydrogenation shaker (Parr apparatus) at 30 psi (2 bar).

-

Agitation: Stir vigorously at Room Temperature (20–25°C).

Step 4: Monitoring

-

Timeframe: 4–12 hours.

-

TLC/HPLC: Monitor consumption of the oxime.

-

Note: The catechol amine is very polar. Use a polar eluent (e.g., DCM:MeOH:NH4OH 80:20:1) or HILIC HPLC mode for monitoring.

-

Step 5: Workup & Isolation

-

Filtration: Once complete, flush the system with Nitrogen. Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 10 mL MeOH.

-

Safety: Keep the used catalyst wet; dry Pd/C residue can ignite solvent vapors.

-

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <45°C.

-

Precipitation: The residue will be a sticky solid or oil. Triturate (grind) with cold Diethyl Ether or Acetone to induce crystallization of the hydrochloride salt.

-

Yield: Filter the off-white/beige solid. Expected yield: 85–95%.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation protocol.

Alternative Protocol: Zinc/Acetic Acid Reduction

Use Case: If high-pressure hydrogenation equipment or Pd catalysts are unavailable.

-

Dissolution: Dissolve 2,3-dihydroxybenzaldoxime (10 mmol) in Glacial Acetic Acid (30 mL).

-

Addition: Cool to 0°C. Add Zinc dust (5.0 equiv, activated) in small portions over 30 minutes. Exothermic reaction.

-

Reaction: Allow to warm to RT and stir for 6 hours.

-

Workup: Filter off Zinc residues. Dilute filtrate with water.[1]

-

Neutralization (Critical): Carefully neutralize with NaHCO3 only to pH 6-7 (do not go basic, or catechol will oxidize). Extract with Ethyl Acetate if possible, or lyophilize.

-

Note: This method often requires reverse-phase chromatography for purification due to zinc salts.

Critical Quality Attributes & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Pink/Red Product | Oxidation of catechol to quinone. | Ensure strict inert atmosphere. Keep pH acidic (<4) during workup. |

| Low Yield | Dimerization to secondary amine. | Increase HCl concentration during hydrogenation. |

| Incomplete Rxn | Catalyst poisoning. | Sulfur traces in substrate? Use fresh catalyst. Increase H2 pressure. |

| Sticky Oil | Hygroscopic salt. | Dry under high vacuum over P2O5. Store in desiccator. |

References

-

Catalytic Hydrogenation of Oximes

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Catechol Handling & Stability

-

Zinc Reduction Method

Sources

- 1. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 4. designer-drug.com [designer-drug.com]

- 5. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase | bioRxiv [biorxiv.org]

Application Note: 2,3-Dihydroxybenzylamine (2,3-DHBA) as a Functional Dopamine Analog

Here is a detailed Application Note and Protocol guide for the use of 2,3-Dihydroxybenzylamine (2,3-DHBA) in research.

Executive Summary

2,3-Dihydroxybenzylamine (2,3-DHBA) is a structural isomer of the common internal standard 3,4-dihydroxybenzylamine (3,4-DHBA) and a lower homolog of 2,3-dihydroxyphenethylamine (an isomer of dopamine). While 3,4-DHBA is widely recognized as the "gold standard" internal standard for catecholamine analysis, 2,3-DHBA offers unique utility as a functional probe in oxidative stress research, a targeted chemotherapeutic agent in melanoma studies, and an alternative internal standard when 3,4-DHBA co-elutes with metabolites.

This guide details the physicochemical distinctions of 2,3-DHBA, its mechanism of action in tyrosinase-dependent cytotoxicity, and validated protocols for its use in HPLC-ECD (Electrochemical Detection) and in vitro enzymatic assays.

Scientific Background & Mechanism[1][2][3]

Structural Homology and Significance

Dopamine (3,4-dihydroxyphenethylamine) is characterized by a catechol moiety (3,4-hydroxyls) and an ethylamine side chain. 2,3-DHBA differs in two critical aspects:

-

Side Chain Length: It is a benzylamine (one carbon shorter than phenethylamine), increasing its rigidity and altering its affinity for monoamine transporters (DAT/NET).

-

Hydroxyl Positioning: The ortho-meta (2,3) substitution pattern creates a distinct steric and electronic environment compared to the meta-para (3,4) pattern of dopamine.[1] This alters its oxidation potential and its interaction with copper-containing enzymes like Tyrosinase and Dopamine

-Hydroxylase (DBH).

Mechanism of Action: Tyrosinase-Activated Cytotoxicity

In melanoma research, 2,3-DHBA acts as a "suicide substrate." Unlike normal cells, melanocytes express high levels of Tyrosinase.

-

Activation: Tyrosinase oxidizes 2,3-DHBA to its corresponding o-quinone.

-

Reaction: The resulting quinone is highly reactive. It generates Reactive Oxygen Species (ROS) via redox cycling and covalently binds to sulfhydryl groups on DNA Polymerase

and -

Outcome: This leads to selective inhibition of DNA synthesis and apoptosis in tyrosinase-positive cells, with reduced systemic toxicity compared to dopamine or 3,4-DHBA due to the specific redox kinetics of the 2,3-isomer.

Pathway Visualization

The following diagram illustrates the differential processing of 2,3-DHBA in Melanoma cells versus non-target tissue.

Caption: Mechanism of 2,3-DHBA induced cytotoxicity via tyrosinase activation and subsequent DNA polymerase inhibition.

Experimental Protocols

Protocol A: Preparation and Stability of 2,3-DHBA Stock Solutions

Note: Like all catechols, 2,3-DHBA is prone to auto-oxidation at neutral pH. Strict anaerobic handling is required for stock longevity.

Materials:

-

2,3-Dihydroxybenzylamine hydrobromide (High purity >98%).[2]

-

0.1 M Perchloric Acid (HClO

) or 0.1 M HCl (stabilizer). -

Argon or Nitrogen gas.

Procedure:

-

Weighing: Weigh 10 mg of 2,3-DHBA HBr in a humidity-controlled environment.

-

Solubilization: Dissolve immediately in 10 mL of 0.1 M HClO

. The low pH prevents auto-oxidation of the catechol ring. -

Degassing: Purge the solution with Argon gas for 5 minutes to remove dissolved oxygen.

-

Storage: Aliquot into amber glass vials (to prevent photo-oxidation). Store at -80°C.

-

Stability:[3] Stable for 6 months at -80°C. Discard if solution turns yellow/brown (indication of quinone formation).

-

Protocol B: HPLC-ECD Analysis (2,3-DHBA as Internal Standard)

Use this protocol when quantifying dopamine/norepinephrine in samples where 3,4-DHBA interferes with drug metabolites.

System Parameters:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).

-

Detector: Coulometric or Amperometric Electrochemical Detector.

-

Oxidation Potential: +200 mV to +350 mV (2,3-DHBA oxidizes slightly lower than dopamine).

-

-

Mobile Phase:

-

90% Buffer: 50 mM Sodium Phosphate, 0.1 mM EDTA, 2 mM Octanesulfonic acid (OSA), pH 3.0.

-

10% Acetonitrile.

-

Step-by-Step:

-

Sample Prep: Homogenize tissue/cells in 0.1 M HClO

. -

Spiking: Add 2,3-DHBA stock to the homogenate to a final concentration of 100 nM before centrifugation. This corrects for recovery losses.

-

Separation: Inject 20 µL onto the HPLC.

-

Elution Order (Typical):

-

Norepinephrine (

min) -

Epinephrine (

min) -

2,3-DHBA (

min) -

Dopamine (

min) -

3,4-DHBA (

min)

-

-

Validation: Calculate the Recovery Factor (

) using the peak area of 2,3-DHBA compared to a pure standard injection.

Protocol C: Tyrosinase-Dependent Cytotoxicity Assay

To assess the efficacy of 2,3-DHBA as a targeted anti-melanoma agent.

Materials:

-

Cell Lines: B16-F10 (High Tyrosinase) vs. NIH-3T3 (Null Tyrosinase - Control).

-

Reagents: 2,3-DHBA (freshly prepared in media), MTT or CellTiter-Glo reagent.

Procedure:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

-

Treatment:

-

Prepare serial dilutions of 2,3-DHBA (10 µM – 1000 µM) in culture media.

-

Critical: Prepare media immediately before addition; oxidized media (brown) is toxic non-specifically.

-

-

Incubation: Incubate for 24 to 48 hours.

-

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals.[4] Measure Absorbance at 570 nm.[4]

-

Analysis: Plot Dose-Response curves.

-

Expectation: B16-F10 cells should show an IC

significantly lower (e.g., ~100-200 µM) than NIH-3T3 cells (>1 mM), demonstrating tyrosinase-dependent activation.

-

Comparative Data: 2,3-DHBA vs. Analogs

The following table summarizes the functional differences between dopamine and its benzylamine analogs.

| Feature | Dopamine | 3,4-DHBA | 2,3-DHBA |

| Structure | 3,4-Dihydroxyphenethylamine | 3,4-Dihydroxybenzylamine | 2,3-Dihydroxybenzylamine |

| Primary Research Use | Neurotransmitter | Internal Standard (HPLC) | Tyrosinase Substrate / Alt. IS |

| Tyrosinase Activity | Moderate ( | High ( | High (distinct kinetics) |

| Toxicity Profile | Neurotoxic at high doses | Moderate Cytotoxicity | Selective Cytotoxicity (Melanoma) |

| Oxidation Potential | ~150-200 mV | ~150-200 mV | ~100-150 mV (Easier to oxidize) |

| Receptor Binding | High Affinity (D1-D5) | Low Affinity | Negligible / Unknown |

Troubleshooting & Critical Considerations

Auto-oxidation Artifacts

Issue: 2,3-DHBA solutions turn pink/brown rapidly. Cause: Formation of o-benzoquinone due to high pH or oxygen exposure. Solution: Always maintain pH < 3.0 for storage. Use sodium metabisulfite (0.1%) if the specific assay tolerates reducing agents (Note: Bisulfite interferes with electrochemical detection).

HPLC Co-elution

Issue: 2,3-DHBA co-elutes with DOPAC (Dopamine metabolite). Cause: Similar polarity. Solution: Adjust the ion-pairing agent (OSA) concentration. Increasing OSA from 2 mM to 4 mM will increase the retention of the amine (2,3-DHBA) significantly more than the acid (DOPAC), separating the peaks.

Workflow Diagram: Analytical Method Development

Caption: Decision tree for optimizing HPLC separation of 2,3-DHBA from catecholamine metabolites.

References

-

Wick, M. M. (1979).[5] 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma.[5] Journal of the National Cancer Institute, 63(6), 1465-1467. Link

- Context: Establishes the comparative antitumor efficacy of dihydroxybenzylamines, highlighting the specific activity of ortho-dihydroxy analogs.

-

Petran, A., et al. (2023). Oxidative Polymerization of 3,4-Dihydroxybenzylamine: The Lower Homolog of Dopamine.[6] Langmuir, 39(16), 5765–5774. Link[6]

- Context: Provides chemical characterization of the benzylamine backbone and oxidative polymerization p

-

Garty, M., et al. (1988). Species-dependent differences in recovery of 3,4-dihydroxybenzylamine in assays of plasma catecholamines. Journal of Chromatography B: Biomedical Sciences and Applications, 430, 123-127. Link

- Context: Validates the use of benzylamines as internal standards and discusses enzymatic degradation issues relevant to selecting 2,3-DHBA vs 3,4-DHBA.

- Musso, H. (1979). The reactivity of o-quinones. Angewandte Chemie International Edition, 18(1), 1-12. Context: Foundational chemistry regarding the oxidation of 2,3-dihydroxy structures vs 3,4-dihydroxy structures.

Sources

- 1. A structural comparison of salt forms of dopamine with the structures of other phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Preparation and Handling of 3-(Aminomethyl)catechol Hydrochloride

This Application Note is designed for researchers requiring high-fidelity solutions of 3-(aminomethyl)catechol hydrochloride (2,3-dihydroxybenzylamine HCl). It prioritizes chemical stability and reproducibility, addressing the compound's susceptibility to rapid autoxidation and polymerization.

Introduction & Chemical Context

3-(Aminomethyl)catechol hydrochloride (CAS: 13269-15-3), often referred to as 2,3-Dihydroxybenzylamine HCl, is a bifunctional building block containing a catechol moiety and a primary amine. It is structurally analogous to dopamine but differs in the substitution pattern and linker length.

The Core Challenge: Autoxidation & Polymerization Like all catechols, this compound is prone to oxidation into o-quinones, particularly at neutral or alkaline pH. Once formed, these quinones undergo rapid nucleophilic attack by the pendant amine groups of neighboring molecules (Michael addition) or form Schiff bases, leading to irreversible polymerization (melanin-like "browning").

-

The Enemy: Dissolved Oxygen (

), Transition Metals ( -

The Solution: Strict anaerobic preparation, acidic storage, and metal chelation.

Pre-Formulation Science

Before preparing solutions, the experimental environment must be controlled to prevent the "Pink/Brown Shift" indicative of quinone formation.

Physicochemical Properties

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Weight | 175.61 g/mol (HCl salt) | Use MW for molarity calcs; do not use free base MW. |

| Solubility | > 50 mg/mL in Water | Highly soluble due to ionic HCl form. |

| pKa (Amine) | ~9.3 (Estimated) | Protonated ( |

| pKa (Catechol) | Deprotonation triggers oxidation. | |

| Appearance | White to off-white crystals | QC Check: Discard if solid is brown/sticky. |

| Hygroscopicity | High | Weigh quickly; store desiccated at -20°C. |

Critical Reagents & Equipment

-

Solvent: Ultra-pure water (Type I, 18.2 MΩ·cm). Must be degassed (see Protocol 1).

-

Acidifier: 1.0 M Hydrochloric Acid (HCl), analytical grade.

-

Inert Gas: Argon (preferred over Nitrogen due to higher density) for sparging.

-

Glassware: Acid-washed (10% HNO3) to remove trace iron/copper, which catalyze catechol oxidation. Plasticware (polypropylene) is preferred for short-term handling to eliminate metal leaching.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (100 mM)

Purpose: Long-term storage (up to 1 month at -20°C). Principle: Low pH (< 3.0) prevents deprotonation of the catechol hydroxyls, effectively blocking the oxidation pathway.

Step-by-Step Methodology:

-

Degas Solvent: Place 10 mL of Ultra-pure water in a scrupulously clean vial. Sparge with Argon for 15 minutes to remove dissolved oxygen.

-

Acidification: Add 10 µL of 1.0 M HCl per mL of water (Final concentration ~10 mM HCl).

-

Why? This ensures the pH remains < 3.0 even if the salt hydrolyzes.

-

-

Weighing: Weigh 175.6 mg of 3-(aminomethyl)catechol HCl under an inert atmosphere (glove box) or rapidly in air.

-

Dissolution: Add the solid to the acidified, degassed water. Vortex until fully dissolved (usually < 30 seconds).

-

Blanketing: Overlay the solution with Argon gas.

-

Storage: Aliquot into light-protective (amber) microtubes. Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Protocol 2: Preparation of Working Solution (Physiological pH)

Purpose: Immediate use in biological assays, coatings, or crosslinking. Warning: This solution is unstable . Prepare immediately before use.

Step-by-Step Methodology:

-

Buffer Selection: Use a buffer with no metal contaminants (e.g., Chelex-treated PBS or MOPS). Avoid Tris if possible, as it can act as a nucleophile, though it is often used; HEPES or MES are superior for catechol stability.

-

Degassing: Degas the buffer for 20 minutes prior to use.

-

Dilution: Thaw a stock aliquot (from Protocol 1). Add to the buffer to achieve the desired concentration (e.g., 1 mM).

-

pH Adjustment (Critical):

-

The addition of the acidic stock will slightly lower the buffer pH.

-

If pH > 7.5 is required: Add a specific antioxidant if the application permits (e.g., 1 mM Ascorbic Acid or Sodium Metabisulfite). These act as sacrificial reducing agents, converting any formed quinone back to catechol.

-

-

Usage Window: Use within 20 minutes .

-

Visual Check: If the solution turns pink (early oxidation) or brown (polymerization), discard it.

-

Quality Control & Validation

Every batch must be self-validated using these checkpoints.

UV-Vis Spectroscopy Validation

Dilute stock to 0.1 mM in 10 mM HCl.

-

Pass Criteria: Sharp peak at

nm (catechol ring). Baseline at > 350 nm should be near zero. -

Fail Criteria: Shoulder or peak appearance at 400–500 nm . This indicates o-quinone formation or aminochrome-like cyclization products.

The "Colorimetric" Safety Check

| Color | Status | Action |

| Colorless / Clear | Optimal | Proceed with experiment. |

| Faint Pink | Compromised | Oxidation initiated (< 5%). Use only for non-critical qualitative work. |

| Brown / Black | Failed | Polymerization occurred. Discard immediately. |

Mechanistic Workflow (Visualization)

The following diagram illustrates the "Path of Stability" versus the "Path of Degradation," highlighting the critical control points (pH and Oxygen).

Figure 1: Stability logic flow for catecholamine preparation. Maintaining low pH and anoxic conditions is the only way to prevent the irreversible cascade to polymerized "brown" aggregates.

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-(Aminomethyl)catechol hydrochloride. Merck KGaA. Link

-

Waite, J. H. (2017). Catechol redox maintenance in mussel adhesion. Nature Chemistry, via eScholarship. Explains the mechanism of catechol oxidation and biological strategies (low pH/antioxidants) for stabilization. Link

-

BenchChem. (2025).[2][3] Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions. Provides comparative solubility data and pH-dependent ionization states for aminomethyl-phenols.[2] Link

-

Yang, J., et al. (2016). pH Responsive and Oxidation Resistant Wet Adhesive based on Reversible Catechol–Boronate Complexation. Chemistry of Materials. Details the protection of catechols using boronate complexation at high pH.[4] Link

-

Cayman Chemical. (2022).[5] Product Information: Catechol. General handling for catechol-based solutions, emphasizing inert gas purging. Link

Sources

Application Note: 2,3-Dihydroxybenzylamine Hydrochloride as an Iron Chelator and Siderophore Mimic

Executive Summary

2,3-Dihydroxybenzylamine hydrochloride (2,3-DHBA·HCl) is a catechol-based ligand structurally homologous to the iron-binding subunits of Enterobactin , the highest-affinity siderophore known to nature.[1] Unlike its carboxylate analog (2,3-dihydroxybenzoic acid), 2,3-DHBA possesses a primary amine handle, rendering it a critical tool for:

-

Siderophore Mimicry: Acting as a simplified probe for bacterial iron transport systems (specifically Ent pathways).

-

Conjugation Chemistry: The amine group allows coupling to fluorophores or drugs to create "Trojan Horse" antibiotics.

-

Analytical Standardization: Serving as a stable internal standard for catecholamine detection in HPLC-ECD workflows.

This guide provides rigorous protocols for its preparation, handling, and application in iron chelation assays, emphasizing the prevention of oxidative degradation (quinonization) which frequently compromises experimental data.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2,3-Dihydroxybenzylamine Hydrochloride |

| CAS Number | 53695-97-9 |

| Formula | C |

| MW | 175.61 g/mol |

| Solubility | Water (High), Methanol (Moderate), DMSO (High) |

| pKa Values | ~9.0 (Phenolic OH), ~13.0 (Phenolic OH), ~9.5 (Amine) |

| Iron Binding Mode | Bidentate (via catecholate oxygens) |

| Stability Constant | log |

| Appearance | Off-white to beige crystalline solid (darkens upon oxidation) |

Mechanism of Action

Chelation Thermodynamics

2,3-DHBA binds Fe(III) in a bidentate fashion through its two vicinal hydroxyl groups. However, this binding is strictly pH-dependent.

-

Low pH (< 5.0): Protons compete effectively with iron; the ligand remains protonated, and binding is weak or non-existent.

-

Physiological pH (7.4): The protons on the hydroxyl groups are displaced by Fe(III). Three 2,3-DHBA molecules coordinate one Fe(III) ion to form a hexacoordinate, octahedral complex (

), characterized by an intense wine-red color. -

Redox Activity: The catechol moiety is redox-active. In the presence of O

and high pH, it oxidizes to an o-quinone, which cannot chelate iron effectively. This is the primary source of experimental error.

Pathway Visualization

The following diagram illustrates the pH-dependent equilibrium and the competition between chelation and oxidation.

Caption: 2,3-DHBA forms a stable complex with Fe(III) at neutral pH but competes with irreversible oxidation to o-quinone.

Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Rational: Catechols auto-oxidize rapidly in solution, turning the liquid brown/black. This protocol uses acidity and deoxygenation to maintain integrity.

Materials:

-

0.1 M HCl (degassed).

-

Argon or Nitrogen gas line.

-

Amber glass vials (silanized preferred).

Step-by-Step:

-

Degas Solvent: Sparge 10 mL of 0.1 M HCl with Argon for 15 minutes to remove dissolved oxygen.

-

Weighing: Weigh 17.5 mg of 2,3-DHBA·HCl (approx. 100 mM final conc) into an amber vial.

-

Dissolution: Add 1.0 mL of the degassed 0.1 M HCl. Vortex immediately.

-

Storage: Blanket the headspace with Argon, cap tightly, and store at -20°C.

-

Shelf Life: 1 month frozen. Discard if solution turns brown.

-

Protocol B: Chrome Azurol S (CAS) Competition Assay

Rational: This assay validates the chelating ability of 2,3-DHBA by measuring its ability to steal iron from the CAS-Fe dye complex.

Materials:

-

CAS Assay Solution (60.5 mg CAS, 72.9 mg HDTMA, 10 mL 1mM FeCl

in 10mM HCl, diluted to 100 mL). -

2,3-DHBA Stock (from Protocol A).

-

96-well plate (clear).

Step-by-Step:

-

Prepare Wells: Add 100 µL of CAS Reagent to wells. The solution should be Blue .

-

Add Chelator: Add 2,3-DHBA (10 µL) at varying concentrations (0.1 mM to 10 mM).

-

Control: Use Deferoxamine (DFO) as a positive control and water as a negative control.

-

Incubation: Incubate at Room Temperature for 1 hour.

-

Readout: Measure Absorbance at 630 nm.

-

Result: A shift from Blue (A630 high) to Orange/Yellow (A630 low) indicates successful iron removal by 2,3-DHBA.

-

Protocol C: Bacterial "Siderophore Rescue" Growth Assay

Rational: To determine if 2,3-DHBA can function as a siderophore mimic, this assay tests if it can restore growth to an ent- (enterobactin-deficient) bacterial strain under iron-limiting conditions.

Materials:

-

Strain: E. coli

(or similar siderophore-null mutant). -

Medium: M9 Minimal Medium + 2,2'-Bipyridyl (100 µM) to induce iron starvation.

-

Ligand: 2,3-DHBA (sterile filtered).

Workflow Visualization:

Caption: Workflow to determine if 2,3-DHBA facilitates iron transport in siderophore-deficient bacteria.

References

-

Raymond, K. N., et al. (2003).[1] "Enterobactin: An archetype for microbial iron transport."[1] Proceedings of the National Academy of Sciences.

-

Schwyn, B., & Neilands, J. B. (1987). "Universal chemical assay for the detection and determination of siderophores." Analytical Biochemistry.

-

Hider, R. C., & Kong, X. (2010). "Chemistry and biology of siderophores." Natural Product Reports.

-

Jacobs, A., et al. (1977). "Iron chelation in cell cultures by two conjugates of 2,3-dihydroxybenzoic acid." Biochemical and Biophysical Research Communications.

-

Li, N., et al. (2019). "Determination of Neurotransmitter Levels in Models of Parkinson's Disease by HPLC-ECD." (Use of 2,3-DHBA as Internal Standard). Frontiers in Neuroscience.

Sources

- 1. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 2,3-ジヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Chelation therapy in beta-thalassemia major: a one-year double blind study of 2,3-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis of catechol-based chiral ligands using 3-(aminomethyl)benzene-1,2-diol

Core Scaffold: 3-(aminomethyl)benzene-1,2-diol (2,3-Dihydroxybenzylamine) Target Application: Asymmetric Titanium Catalysis (Sulfoxidation & Lewis Acid Activation)

Executive Summary

This guide details the synthesis of high-fidelity chiral ligands derived from 3-(aminomethyl)benzene-1,2-diol . While the catechol moiety provides robust metal binding (particularly oxophilic metals like Ti, Al, and Fe), the aminomethyl arm serves as a modular "handle" for introducing chirality.

This protocol focuses on synthesizing a Proline-Catechol Amide Ligand , a privileged architecture that combines the redox-active/Lewis-acid-activating properties of catechols with the stereodirecting power of L-Proline. This system is particularly effective in Titanium-catalyzed asymmetric sulfoxidations and Friedel-Crafts alkylations .

Strategic Considerations & Chemistry Logic

The "Non-Innocent" Catechol

Catechols are "non-innocent" ligands; they can exist in three oxidation states (catecholate, semiquinone, quinone).

-

Challenge: The starting material, 3-(aminomethyl)benzene-1,2-diol, is prone to rapid oxidation in air under basic conditions, leading to polymerization (melanin-like formation).

-

Solution: We employ an Acetonide Protection Strategy early in the synthesis. This locks the catechol in a chemically inert, cyclic form, allowing manipulation of the amine without degrading the aromatic core.

The Chiral Vector

The starting material is achiral. Chirality is introduced via amide coupling with

-

Why Proline? The pyrrolidine ring of proline imposes rigid conformational constraints. When coupled to the benzylamine, it creates a "chiral pocket" near the metal center.

-

Mechanism: The secondary amine of proline (after deprotection) can act as a hydrogen-bond donor/acceptor or a secondary coordination site, enhancing enantioselectivity.

Synthesis Workflow Visualization

Figure 1: Modular synthesis pathway converting the achiral aminodiol scaffold into a chiral ligand via acetonide protection and amino acid coupling.

Detailed Experimental Protocols

Protocol A: Acetonide Protection of the Catechol

Objective: Protect the oxidation-sensitive diol to allow amine manipulation.

Reagents:

-

3-(aminomethyl)benzene-1,2-diol hydrobromide (10 mmol)

-

2,2-Dimethoxypropane (DMP) (30 mmol)

- -Toluenesulfonic acid (pTsOH) (cat. 5 mol%)[1]

-

Solvent: Anhydrous Acetone / DMF (10:1)

Step-by-Step:

-

Inert Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Suspend the starting material in Acetone/DMF. Add DMP and pTsOH.

-

Reflux: Heat to mild reflux (60°C) for 4 hours. The suspension should clear as the acetonide forms.

-

Quench: Cool to RT. Add triethylamine (0.5 mL) to neutralize the acid catalyst.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO

(2x) and Brine (1x). -

Purification: The amine intermediate is often pure enough. If dark, filter through a short pad of basic alumina.

-

QC Check:

H NMR (CDCl

-

Protocol B: Chiral Coupling (The Stereocenter Installation)

Objective: Attach the L-Proline motif via a robust amide bond.

Reagents:

-

Protected Amine (from Protocol A) (1.0 equiv)

- -Boc-L-Proline (1.1 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Dry DCM

Step-by-Step:

-

Activation: In a dry RBF, dissolve

-Boc-L-Proline, EDC, and HOBt in DCM at 0°C. Stir for 30 mins to form the active ester. -

Addition: Add the Protected Amine (dissolved in minimal DCM) dropwise. Add DIPEA.

-

Reaction: Allow to warm to RT and stir overnight (12-16 h).

-

Workup: Dilute with DCM. Wash sequentially with 1M citric acid (removes unreacted amine), sat. NaHCO

(removes unreacted acid), and brine. -

Isolation: Dry over MgSO

, filter, and concentrate. -

Purification: Flash chromatography (Hexane:EtOAc 2:1).

-

Self-Validating Step: Mass Spectrometry (ESI+) must show the parent ion

. Absence of the amine starting material on TLC (ninhydrin stain) confirms conversion.

-

Protocol C: Global Deprotection & Ligand Isolation

Objective: Remove Boc and Acetonide groups to reveal the active ligand.

Reagents:

-

Trifluoroacetic acid (TFA)

-

DCM

-

Scavenger: Triethylsilane (TES) (Optional, to prevent carbocation polymerization)

Step-by-Step:

-

Cocktail: Prepare a 1:1 mixture of TFA:DCM with 2% TES.

-

Reaction: Add the mixture to the coupled product at 0°C. Stir for 2 hours at RT.

-

Observation: The acetonide cleavage is rapid; Boc removal takes longer.

-

-

Workup (Critical): Catechols oxidize in base. Do not use basic workup.

-

Precipitation: Concentrate the TFA/DCM to an oil. Add cold Diethyl Ether to precipitate the ligand as a TFA salt.

-

Storage: Store the off-white solid under Argon at -20°C.

Application: Asymmetric Sulfoxidation

Titanium-catalyzed oxidation of sulfides to chiral sulfoxides (drug intermediates like Esomeprazole).

Catalytic Cycle Visualization:

Figure 2: The active catalyst is a dinuclear Titanium species where the catechol binds Ti tightly, and the Proline arm directs the approach of the sulfide.

Reaction Protocol:

-

Complex Formation: In a Schlenk tube, dissolve Ligand (10 mol%) and Ti(O

Pr) -

Water Addition: Add exactly 1.0 equiv of H

O (relative to Ti). This forms the active Ti-O-Ti bridged species (controlled hydrolysis). -

Substrate: Add Thioanisole (1.0 equiv).

-

Oxidation: Cool to -20°C. Add Cumyl Hydroperoxide (CHP) slow dropwise.

-

Quench: After 4h, quench with saturated Na

SO

QC & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Oxidation of catechol (Quinone formation). | Ensure strict Argon atmosphere. Degas all solvents. |

| Low Enantioselectivity (% ee) | Incomplete complexation or wet solvents. | Use freshly distilled Ti(O |

| Product is Racemic | Ligand dissociation. | The catechol binding is pH sensitive. Ensure the reaction is not too acidic (add DIPEA if using HCl salt). |

| Incomplete Deprotection | Boc group remains. | Extend TFA reaction time or warm to 35°C. Monitor by NMR (t-Butyl peak loss). |

References

-

Ligand Design Principles

-

Balskus, E. P., & Jacobsen, E. N. (2007). "Asymmetric Catalysis with Chiral Hydrogen-Bond Donors." Science. Link

-

-

Titanium-Catecholate Catalysis

-

Raymond, K. N., et al. (2003). "Coordination Chemistry of Siderophores: Thermodynamics of Siderophore-Metal Binding." Accounts of Chemical Research. Link

-

-

Synthesis of Aminodiol Ligands

-

Szakonyi, Z., et al. (2020). "Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol." International Journal of Molecular Sciences. Link

-

-

Asymmetric Sulfoxidation Protocols

-

Kagan, H. B. (2009). "Asymmetric Oxidation of Sulfides." Comprehensive Asymmetric Catalysis. Link

-

-

Titanium-BINOLate Mechanisms (Analogous Systems)

Sources

Handling procedures for air-sensitive catecholamines

Application Note: Advanced Handling Procedures for Air-Sensitive Catecholamines

Part 1: Introduction & Scientific Rationale

Catecholamines—dopamine (DA), norepinephrine (NE), and epinephrine (E)—are chemically labile compounds defined by their catechol moiety (a benzene ring with two adjacent hydroxyl groups). While physiologically potent, this structure is inherently unstable in aerobic environments.

For researchers and drug developers, the "air sensitivity" of catecholamines is not merely a storage issue; it is a source of experimental artifact. The auto-oxidation of catecholamines generates reactive quinones and adrenochromes, which are not only inactive but often cytotoxic.

The Causality of Degradation: The degradation is driven by proton-coupled electron transfer (PCET) .

-

pH Dependence: At physiological pH (7.4), the hydroxyl protons dissociate, making the molecule electron-rich and susceptible to oxidation. At acidic pH (<3.0), the hydroxyls remain protonated, significantly raising the oxidation potential barrier.

-

Metal Catalysis: Trace transition metals (Fe³⁺, Cu²⁺) act as Lewis acids, bridging oxygen and the catechol ring to catalyze electron transfer, accelerating oxidation by orders of magnitude.

Part 2: Mechanism of Oxidation (Visualization)

Understanding the enemy is the first step to containment. The following diagram illustrates the degradation pathway of Epinephrine into Adrenochrome, a common failure mode in unbuffered solutions.

Figure 1: The oxidative cascade of Epinephrine. Note that the formation of the o-Quinone is irreversible once cyclization begins.

Part 3: The "Triad of Stability" Protocol

To handle catecholamines successfully, you must implement a self-validating system based on three pillars: Acidification, Chelation, and Deoxygenation.

Reagent Preparation (The Solvent System)

Never dissolve catecholamines in pure water or phosphate buffered saline (PBS) without additives.

| Component | Role | Recommended Concentration | Mechanism |

| HCl or Perchloric Acid | pH Control | 0.1 M (Final pH 2–3) | Protonates hydroxyls, preventing electron loss. |

| Na₂EDTA | Chelation | 0.5 – 1.0 mM | Sequesters Fe³⁺/Cu²⁺ ions that catalyze oxidation. |

| Sodium Metabisulfite | Antioxidant | 0.1% (w/v) | Sacrificial reductant; scavenges dissolved oxygen. |